molecular formula C12H16O4 B15322869 4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one CAS No. 112468-41-4

4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one

Cat. No.: B15322869
CAS No.: 112468-41-4
M. Wt: 224.25 g/mol
InChI Key: NULBEPOZYDYWOV-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one is a phenolic ketone characterized by a butan-2-one backbone substituted with a 4-hydroxy-3,5-dimethoxyphenyl group. This compound has been identified in plant-derived extracts and synthetic intermediates, with applications in pharmacological and industrial research . Its exact mass is 224.12198 Da (C₁₂H₁₆O₄), and it is structurally related to lignin degradation products and natural phenylpropanoids .

Properties

CAS No.

112468-41-4

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

4-(4-hydroxy-3,5-dimethoxyphenyl)butan-2-one

InChI

InChI=1S/C12H16O4/c1-8(13)4-5-9-6-10(15-2)12(14)11(7-9)16-3/h6-7,14H,4-5H2,1-3H3

InChI Key

NULBEPOZYDYWOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC(=C(C(=C1)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and electron-donating interactions, which can modulate the activity of enzymes and receptors. These interactions are crucial for its antioxidant and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one with analogous compounds based on structural features, biological sources, and functional properties:

Compound Structural Features Biological Source/Application Key Research Findings
4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one - Butan-2-one backbone
- 4-hydroxy-3,5-dimethoxyphenyl substituent
- Found in plant extracts (e.g., Pedicularis species)
- Synthetic intermediates
- Used in metal-sensing inclusion complexes with silver nanoparticles and β-cyclodextrin
4-(4-Hydroxyphenyl)butan-2-one - Butan-2-one backbone
- 4-hydroxyphenyl substituent (no methoxy groups)
- Synthetic and natural sources (e.g., Matched Synonyms in PubChem) - Simpler structure with reduced polarity; lower bioactivity compared to methoxy-substituted derivatives
1-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanone - Propanone backbone
- Same aromatic substituent
- Isolated from Pedicularis tubiflora - Structural isomer with shorter chain; differences in solubility and metabolic pathways
Syringaldehyde - Benzaldehyde backbone
- 4-hydroxy-3,5-dimethoxyphenyl substituent
- Lignin degradation product - Higher reactivity in oxidation reactions; used as a flavoring agent and antimicrobial compound
3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid - Propenoic acid backbone
- Same aromatic substituent
- Component of 3,6'-disinapoyl sucrose (synthetic precursor) - Carboxylic acid group enhances chelation properties; used in pharmaceutical intermediates

Key Structural and Functional Differences

Aromatic Substitution Patterns

  • Methoxy Group Influence: The presence of 3,5-dimethoxy groups in 4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one increases steric hindrance and electron-donating effects compared to non-methoxylated analogs like 4-(4-hydroxyphenyl)butan-2-one.
  • Backbone Length: The butan-2-one chain provides moderate hydrophobicity, distinguishing it from shorter-chain analogs (e.g., propanone derivatives) and longer-chain diarylheptanoids (e.g., 3,5-dihydroxy-1,7-bis(4-hydroxy-3,5-dimethoxyphenyl)heptane) found in Zingiber officinale .

Bioactivity

  • Antimicrobial Potential: While syringaldehyde and related aldehydes show strong antimicrobial activity, the bioactivity of 4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one remains understudied. Preliminary data suggest moderate antioxidant properties due to its phenolic hydroxyl group .

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